molecular formula C10H11NO2 B1274216 5-Benzyl-1,3-oxazolidin-2-one CAS No. 42746-49-6

5-Benzyl-1,3-oxazolidin-2-one

Cat. No. B1274216
CAS RN: 42746-49-6
M. Wt: 177.2 g/mol
InChI Key: DLBSGOZFSFUDKO-UHFFFAOYSA-N
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Description

5-Benzyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones, which are heterocyclic compounds containing an oxazolidine ring. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves cyclization reactions and the use of various catalysts. For instance, the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Another example is the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives, which undergoes a ring transformation to yield 4-benzamido-1-methyl(or phenyl)-1,2,4-triazolidine-3,5-dione derivatives .

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives can be confirmed using techniques such as single-crystal X-ray diffraction. For example, the structure of 2-aryl 5-hydroxy benzo[d]oxazoles was confirmed using this method . The crystal structures of various 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-one derivatives have also been determined, revealing different symmetries and weak intermolecular interactions .

Chemical Reactions Analysis

Oxazolidinones can participate in various chemical reactions. For instance, the formation of tetracyclic oxazolidinones from cycloadducts of benzylidene ketones with PTAD involves alcoholysis, aminolysis, and skeletal rearrangements . The biological function of 5-benzylidene-4-oxazolidinones includes the inhibition of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of oxazolidinones as bioactive molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones are influenced by their molecular structure. For example, the title compound in features an approximately planar oxazolidin ring with peripheral benzyl and methyl methanesulfonate residues. In the crystal, N—H⋯O hydrogen bonds and C—H⋯O contacts lead to the formation of supramolecular chains. Similarly, in , weak intermolecular C—H⋯O and C—H⋯π interactions are observed in the crystal structure of the compound.

Scientific Research Applications

1. Inhibition and Biological Function

  • Δ-5 Desaturase Inhibition : The 1,3-oxazolidin-2-one scaffold, similar to 5-Benzyl-1,3-oxazolidin-2-one, was used in developing potent Δ-5 desaturase (D5D) inhibitors. These inhibitors have demonstrated significant in vivo activity in reducing the hepatic arachidonic acid/dihomo-γ-linolenic acid ratio in an atherosclerosis mouse model (Fujimoto et al., 2017).

  • Biofilm Inhibition in MRSA : Derivatives of 4-oxazolidinones, closely related to 5-Benzyl-1,3-oxazolidin-2-one, have been found to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). These compounds show significant potential as probes for studying bacterial biofilms (Edwards et al., 2017).

properties

IUPAC Name

5-benzyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-11-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBSGOZFSFUDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962668
Record name 5-Benzyl-4,5-dihydro-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-1,3-oxazolidin-2-one

CAS RN

42746-49-6
Record name 2-Oxazolidinone, 5-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042746496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzyl-4,5-dihydro-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of KOH (9.4 g) in water (85 ml) was added to a stirred solution of the product from step (b) (5.1 g) in toluene (150 ml) at 0° C. A solution of phosgene (9.8 g) in toluene (78.4 ml =12.5% w/v) was added dropwise over 15 minutes and the mixture brought to room temperature, then stirred overnight. The aqueous-phase was separated and extracted with ethyl acetate. The combined extracts were evaporated in vacuo to give the desired product as a white solid (2.2 g), mp 106°-108° C. Elemental analysis was consistent with the proposed structure.
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
78.4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,3-Epoxypropylbenzene (60 g, 448 mmol) and potassium cyanate (70 g, 364 mmol) were refluxed in DMF (600 ml) and water (300 ml) for 4 hours. The solvent was evaporated in vacuo and water added. The aqueous was then extracted with ethyl acetate, dried (Mg SO4) and evaporated. Recrystallization from ethyl acetate gave the product (28.2 g, 36%) Mpt 106-107° C. MS (EI) 177 (M+), 133, 86.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Scheid, E Ruijter, M Konarzycka-Bessler… - Tetrahedron …, 2004 - Elsevier
The asymmetric synthesis and kinetic resolution of a series of acyloins (α-hydroxy ketones) suitable as building blocks for the northern half of epothilones was studied. Three methods …
Number of citations: 37 www.sciencedirect.com

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